Histamine, 5-bromo-

Description

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

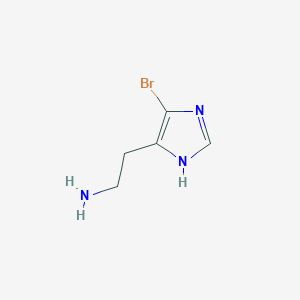

2-(4-bromo-1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H8BrN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9) |

InChI Key |

IDMAMVSNTMUBNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)CCN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromoimidazole with ethylenediamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Bromination Strategies for Heterocyclic Amines

Bromination of aromatic amines like histamine typically targets electron-rich regions of the ring. Histamine’s imidazole ring (pictured below) offers potential bromination sites at positions 1, 3, or 5, depending on reaction conditions.

Key reactions from analogous systems :

-

Electrophilic bromination : In vanillin derivatives, bromination occurs at the para position relative to the hydroxyl group using HBr or NaBr in acetic acid ( ).

-

Radical bromination : Liquid SO₃/Freon mixtures enable regioselective bromination of pyridine derivatives, as seen in the synthesis of histamine H₁ antagonists ( ).

Table 1: Bromination Reactions in Histamine-Related Compounds

These methods suggest that bromination of histamine’s imidazole ring could employ similar electrophilic or radical pathways, though regioselectivity would depend on protecting-group strategies.

a) Electrophilic Aromatic Substitution

In acetic acid, HBr generates Br⁺ ions, which attack the imidazole ring’s electron-rich positions. For histamine:

-

Position 5 : Predominant due to resonance stabilization from the adjacent NH group ( ).

-

Side reactions : Over-bromination or oxidation can occur without controlled stoichiometry ( ).

b) Radical Pathways

Using Br₂/SO₃ in Freon promotes radical bromination, favoring positions with lower activation energy. This method avoids acidic conditions that might protonate histamine’s aliphatic amine ( ).

Scientific Research Applications

Cancer Treatment

Therapeutic Efficacy in Melanoma

Recent studies have highlighted the role of histamine in enhancing the radiosensitivity of melanoma cells. A study investigated the effects of histamine on 1205Lu metastatic melanoma cells and found that it induced G2/M cell cycle arrest, which significantly decreased the clonogenic proliferation of these cells. The study reported an IC50 value of approximately 1.6 μM for histamine, indicating its effectiveness in inhibiting cell growth when combined with gamma radiation therapy .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Histamine | 1.6 | Decreased proliferation |

| Clozapine | 0.7 | Decreased proliferation |

| JNJ28610244 | 1.0 | Decreased proliferation |

The combination treatment with histamine and radiation therapy was shown to enhance apoptosis in tumor cells, suggesting a promising avenue for improving cancer treatment outcomes .

Neuroprotection

Modulation of Inflammation and Neurogenesis

Histamine has been studied for its effects on neuroinflammation and neurogenesis in the hippocampus. A study demonstrated that histamine administration modulated the inflammatory response by increasing microglial cell mobility and promoting neuroblast proliferation. The use of 5-bromo-2′-deoxyuridine (BrdU) allowed researchers to label dividing cells and assess the impact of histamine on neurogenesis .

| Parameter | Control Group | Histamine Treatment Group |

|---|---|---|

| Microglial Mobility | Baseline | Increased |

| Neuroblast Proliferation | Low | High |

These findings suggest that histamine may have therapeutic potential in treating neurodegenerative diseases by enhancing neurogenesis and reducing inflammation.

Dermatological Applications

Cosmetic Formulations

Histamine, due to its biological properties, has been explored in cosmetic formulations aimed at improving skin health. Its role as a bioactive compound can enhance skin hydration and promote healing processes. Studies have indicated that formulations containing histamine can improve skin barrier function and reduce inflammation associated with various skin conditions .

| Formulation Type | Active Ingredients | Effects |

|---|---|---|

| Topical Cream | Histamine, Natural Oils | Improved hydration, anti-inflammatory |

| Serum | Histamine, Peptides | Enhanced skin elasticity |

The incorporation of histamine into cosmetic products is being researched for its potential to provide anti-aging benefits and promote wound healing.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogenated Derivatives: Insights from Odor Potency

Evidence from halogenated guaiacol derivatives (e.g., 5-bromo-guaiacol) demonstrates that halogen type and position significantly influence molecular properties. For instance:

| Compound | Odor Threshold (ng/L air) |

|---|---|

| 5-Bromo-guaiacol | 0.0023 |

| 6-Chloro-guaiacol | 0.0025 |

| 6-Bromo-guaiacol | 0.0046 |

| 5-Iodo-guaiacol | 0.0048 |

This suggests that halogen position (para vs. ortho) and atomic size (Br vs. Extrapolating to histamine, 5-bromo substitution might similarly alter receptor binding or metabolic stability compared to native histamine.

Inflammatory Mediators: Histamine vs. 5-HT

Histamine and serotonin (5-HT) are both key inflammatory mediators. In rat models, histamine levels correlate with acute inflammation (e.g., edema, PGE2 release), while 5-HT contributes to vasodilation and pain . Bromination of histamine could hypothetically enhance or suppress these effects. For example:

- Histamine : Promotes H1 receptor-mediated vascular permeability and mast cell degranulation .

- 5-Bromo-histamine : Increased lipophilicity from bromine might prolong receptor interaction or reduce enzymatic degradation, analogous to how halogenation enhances drug half-lives (e.g., brominated antihistamines).

Bronchoconstrictor Agents: Histamine vs. Methacholine

Histamine and methacholine are used to assess bronchial hyperreactivity. Key differences include:

- Histamine : Directly activates H1 receptors on smooth muscle, causing rapid bronchoconstriction with dose-related side effects (throat irritation, flushing) .

- Methacholine : Acts via muscarinic receptors, showing cumulative dose effects but fewer side effects .

A brominated histamine analog might exhibit altered potency or side-effect profiles. For instance, bromine’s steric bulk could reduce H1 receptor affinity, shifting efficacy toward other receptors or pathways.

Biological Activity

Histamine, 5-bromo- is a brominated derivative of histamine, a biogenic amine known for its significant roles in various physiological processes such as immune response, gastric acid secretion, and neurotransmission. The introduction of a bromine atom at the 5-position alters its chemical properties and biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of Histamine, 5-bromo-, including its receptor interactions, potential therapeutic applications, and relevant case studies.

Histamine, 5-bromo- can be synthesized through various methods that require precise control of reaction conditions to ensure high yield and purity. The bromination at the 5-position enhances its binding affinity to histamine receptors compared to non-brominated derivatives.

Biological Activity

Receptor Interactions

Histamine primarily exerts its biological effects through interactions with four known receptors: H1, H2, H3, and H4. Histamine, 5-bromo- has been shown to act as an antagonist at the H1 receptor, which is involved in mediating allergic responses and other physiological effects. Its unique receptor interaction profile may enhance its therapeutic efficacy compared to other antihistamines.

Table 1: Comparison of Histamine Derivatives

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Histamine | C5H9N3 | Endogenous biogenic amine involved in immune response |

| Histamine, 5-bromo- | C5H8BrN3 | Antagonist at H1 receptor; potential for enhanced efficacy |

| Bromodiphenhydramine | C17H20BrNO | Antihistaminic with antimicrobial properties |

| Brompheniramine | C16H19BrN2 | First-generation antihistamine; effective for allergies |

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of Histamine, 5-bromo- in various medical fields:

- Cancer Treatment : Research indicates that histamine can modulate tumor growth and immune responses. For instance, histamine treatment in mice bearing tumors resulted in reduced tumor growth and increased apoptosis rates. The use of histamine agonists has shown promise in enhancing the efficacy of cancer therapies by modulating immune responses and tumor microenvironments .

- Neurological Effects : Histamine's role in neuroinflammation has been studied extensively. It has been shown to increase microglial activity and promote the release of pro-inflammatory mediators like TNF-α and IL-6 through H1R and H4R pathways. This suggests a complex role for histamine in neurodegenerative diseases .

- Radiation Response : Histamine has been identified as a potential radiosensitizer in cancer treatment. Studies demonstrated that it enhances the radiosensitivity of breast cancer cell lines by increasing oxidative DNA damage and apoptosis . This property could be leveraged to improve outcomes for patients undergoing radiotherapy.

Case Study 1: Tumor Growth Modulation

A study involving 4T1 tumor-bearing mice demonstrated that histamine administration significantly decreased tumor weight and increased median survival rates compared to untreated controls. The results indicated that histamine might enhance the effectiveness of existing cancer treatments by modulating immune responses .

Case Study 2: Neuroinflammation

In an experimental model investigating hippocampal inflammation, histamine was found to induce glial reactivity and impair neurogenesis. This study highlighted the dual role of histamine as both a mediator of inflammation and a potential target for therapeutic intervention in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. How should experimental workflows be designed to synthesize and validate selective 5-bromo-histamine H1 receptor inhibitors?

- Methodological Answer : Utilize generative molecular design (GMD) platforms, such as the ATOM framework, which combines junction-tree variational autoencoders (JT-VAEs) with genetic algorithms. The JT-VAE encodes chemical structures into latent vectors, enabling exploration of diverse chemical spaces . Genetic algorithms apply crossover and mutation steps (e.g., global random mutations and fixed-step perturbations) to optimize compound properties, focusing on H1 binding affinity and selectivity against off-targets like M2 receptors . Initial populations should include structurally diverse compounds from databases like ChEMBL and Enamine REAL to ensure broad coverage of chemical space .

Q. What methodologies are effective for integrating single-concentration binding data with pKi/pIC50 values in predictive models?

- Methodological Answer : Implement hybrid neural network models that accept both single-concentration binding scores (with provided concentration values) and traditional pKi/pIC50 data. Randomize and scaffold-split the combined dataset to avoid bias, ensuring representation of understudied chemical families in training subsets. This approach leverages active learning strategies to prioritize compounds for experimental validation, enhancing model generalizability .

Q. Which data sources are critical for training robust predictive models in histamine receptor research?

- Methodological Answer : Integrate public databases (e.g., ChEMBL 28, ExCAPE-DB, Drug Target Commons) with proprietary datasets to capture diverse binding and functional assay data. For H1/M2 receptor studies, prioritize datasets with competitive radioligand binding assays, while hERG models require channel inhibition data from patch-clamp electrophysiology. Cross-reference metadata to ensure consistency in experimental conditions (e.g., buffer pH, temperature) .

Q. How can researchers validate the selectivity of 5-bromo-histamine derivatives against off-target receptors?

- Methodological Answer : Perform competitive radioligand binding assays for primary targets (e.g., H1) and secondary targets (e.g., M2, hERG). Use eight-point dilution series to calculate Ki values and selectivity ratios. For example, compounds with >100-fold selectivity for H1 over M2 and hERG Ki >10 µM are prioritized . Structural novelty and Tanimoto similarity metrics (ECFP4 fingerprints) help avoid chemotype bias .

Advanced Research Questions

Q. How can discrepancies between predicted and experimental Ki values in H1 binding assays be resolved?

- Methodological Answer : Investigate model biases arising from mixed training data (e.g., combining binding assays with functional channel inhibition data). Recalibrate models using Bayesian optimization to weight high-confidence pKi measurements more heavily. Cross-validate predictions with orthogonal assays (e.g., SPR kinetics) and adjust applicability domain thresholds to exclude outliers .

Q. What strategies improve hERG binding predictions when training data is structurally dissimilar to target compounds?

- Methodological Answer : Augment hERG training sets with synthetic data from generative models or transfer learning from related ion channels (e.g., Kv7.1). Apply domain adaptation techniques to align feature distributions between source (hERG data) and target (H1-focused compounds) datasets. Use explainable AI (e.g., SHAP values) to identify structural motifs contributing to false predictions .

Q. How can structural diversity be maintained during generative molecular design to avoid local optima?

- Methodological Answer : Enforce diversity constraints in genetic algorithms, such as limiting identical SMILES representations to ≤3 per generation and optimizing Tanimoto similarity thresholds (e.g., ECFP4 <0.4). Project latent vectors into reference coordinate systems (e.g., ChEMBL-derived PCA space) to monitor exploration-exploitation trade-offs .

Q. What are best practices for handling mixed functional assay data in model training?

- Methodological Answer : Segment training data by assay type (binding vs. functional) and train ensemble models with separate branches for each data type. Use multi-task learning to share latent features while preserving assay-specific noise profiles. Validate with holdout sets that mirror real-world data heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.